molecular formula C10H11Br2NO B14065595 1-(3-Amino-2-(bromomethyl)phenyl)-2-bromopropan-1-one

1-(3-Amino-2-(bromomethyl)phenyl)-2-bromopropan-1-one

Cat. No.: B14065595
M. Wt: 321.01 g/mol
InChI Key: LDXWDMKQAWOIMF-UHFFFAOYSA-N
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Description

1-(3-Amino-2-(bromomethyl)phenyl)-2-bromopropan-1-one is an organic compound with a complex structure that includes both amino and bromomethyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-2-(bromomethyl)phenyl)-2-bromopropan-1-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by amination. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes. These methods are optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-2-(bromomethyl)phenyl)-2-bromopropan-1-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction can convert the amino group to a nitro group.

    Reduction: The bromomethyl group can be reduced to a methyl group.

    Substitution: The bromine atoms can be substituted with other nucleophiles such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium hydroxide (NaOH) or alkyl halides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a nitro derivative, while reduction could produce a methylated compound.

Scientific Research Applications

1-(3-Amino-2-(bromomethyl)phenyl)-2-bromopropan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding due to its functional groups.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Amino-2-(bromomethyl)phenyl)-2-bromopropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl and amino groups can form covalent bonds with active sites, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Amino-2-(chloromethyl)phenyl)-2-chloropropan-1-one: Similar structure but with chlorine atoms instead of bromine.

    1-(3-Amino-2-(methyl)phenyl)-2-methylpropan-1-one: Similar structure but with methyl groups instead of bromine.

Uniqueness

1-(3-Amino-2-(bromomethyl)phenyl)-2-bromopropan-1-one is unique due to the presence of both bromomethyl and amino groups, which provide distinct reactivity and potential for diverse applications. The bromine atoms offer opportunities for further functionalization through substitution reactions, making this compound versatile in synthetic chemistry.

Properties

Molecular Formula

C10H11Br2NO

Molecular Weight

321.01 g/mol

IUPAC Name

1-[3-amino-2-(bromomethyl)phenyl]-2-bromopropan-1-one

InChI

InChI=1S/C10H11Br2NO/c1-6(12)10(14)7-3-2-4-9(13)8(7)5-11/h2-4,6H,5,13H2,1H3

InChI Key

LDXWDMKQAWOIMF-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C(=CC=C1)N)CBr)Br

Origin of Product

United States

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